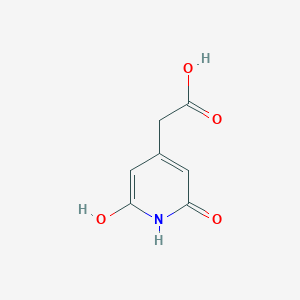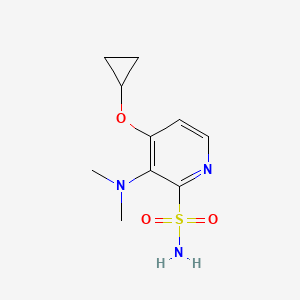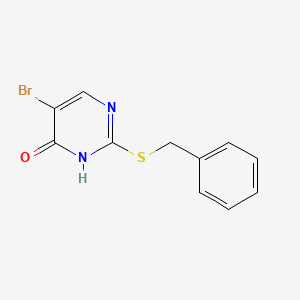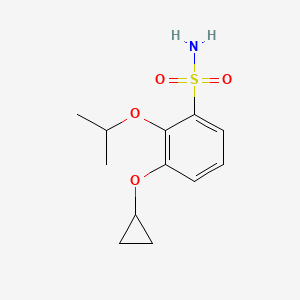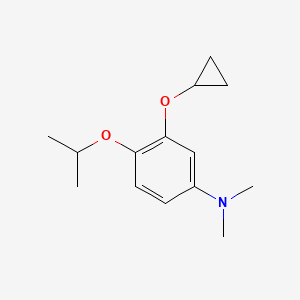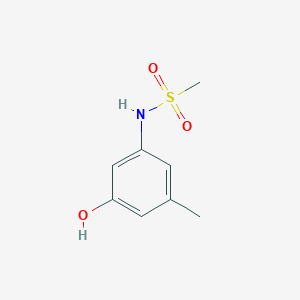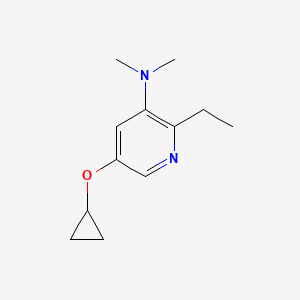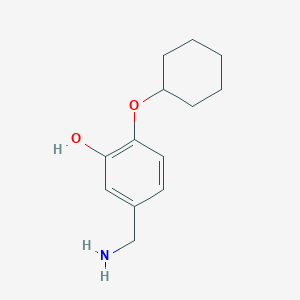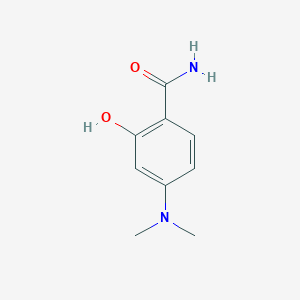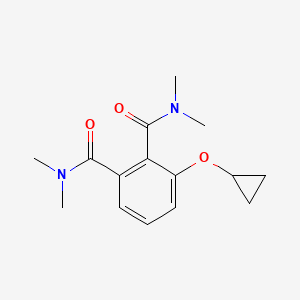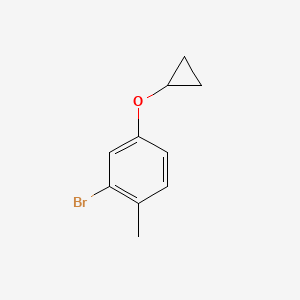
2-Cyclopropoxy-3-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-iodobenzenesulfonamide typically involves the copper-catalyzed amination of 2-iodobenzenesulfonamide under mild conditions. This method uses inexpensive copper(I) iodide as a catalyst and readily available 2-iodobenzenesulfonamides and aliphatic amines as starting materials . The reaction conditions are mild, and the yields are generally good to excellent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable oxidative coupling of thiols and amines. This method is efficient and environmentally friendly, reducing waste generation .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-3-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Common in sulfonamides, where the sulfonamide group can be replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Copper(I) Iodide: Used as a catalyst in the amination process.
Organoboron Reagents: Utilized in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted aromatic compounds .
Scientific Research Applications
2-Cyclopropoxy-3-iodobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-iodobenzenesulfonamide involves its interaction with molecular targets such as enzymes. Sulfonamides are known to inhibit enzymes like dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which also exhibit antibacterial properties.
Sulfonimidates: Used as building blocks for other sulfur-containing compounds.
Uniqueness
2-Cyclopropoxy-3-iodobenzenesulfonamide is unique due to its specific structure, which includes a cyclopropoxy group and an iodine atom. This unique structure may confer distinct chemical reactivity and biological activity compared to other sulfonamides .
Properties
Molecular Formula |
C9H10INO3S |
|---|---|
Molecular Weight |
339.15 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-iodobenzenesulfonamide |
InChI |
InChI=1S/C9H10INO3S/c10-7-2-1-3-8(15(11,12)13)9(7)14-6-4-5-6/h1-3,6H,4-5H2,(H2,11,12,13) |
InChI Key |
RTMKBZLLJCYMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2I)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




